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Compound of Interest

Compound Name: Bis(phenoxyethoxy)methane

Cat. No.: B081023 Get Quote

An In-depth Technical Guide to
Bis(phenoxyethoxy)methane
For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis(phenoxyethoxy)methane is a symmetrical aromatic ether that holds potential for

applications in materials science and medicinal chemistry. Its structure, featuring two phenoxy

groups linked by a flexible diether methane bridge, imparts a unique combination of rigidity and

conformational mobility. This guide provides a comprehensive overview of its physical and

chemical properties, synthesis, and potential biological activities, with a focus on its relevance

to drug development and scientific research.

Physical and Chemical Properties
The physicochemical properties of Bis(phenoxyethoxy)methane are crucial for its handling,

formulation, and application in various experimental settings. A summary of its key properties is

presented below.

Data Presentation: Physical and Chemical Properties
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Property Value Source

Molecular Formula C₁₇H₂₀O₄ [1]

Molecular Weight 288.34 g/mol [1]

Appearance Colorless to pale yellow liquid [2]

Melting Point 18 °C (predicted) [3]

Boiling Point 195-196 °C at 0.6 Torr [3]

Density 1.106 ± 0.06 g/cm³ (predicted) [3]

LogP 3.13510 (predicted) [3]

Hydrogen Bond Donor Count 0 [3]

Hydrogen Bond Acceptor

Count
4 [3]

Rotatable Bond Count 10 [3]

Solubility

Soluble in organic solvents like

alcohol, benzene, and

acetone.[4] Limited solubility in

water is expected due to the

hydrophobic phenoxy groups.

Stability

Generally stable under normal

conditions. May decompose

under extreme heat or in highly

acidic or basic conditions.[2]

Reactivity

Reacts with strong acids and

bases.[2] Susceptible to

oxidation.[2]

Synthesis and Reactivity
Bis(phenoxyethoxy)methane can be synthesized through established organic chemistry

methodologies. Its chemical reactivity is primarily dictated by the ether linkages and aromatic

rings.
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Experimental Protocols: Synthesis
Two primary synthetic routes for Bis(phenoxyethoxy)methane are the Williamson ether

synthesis and condensation reactions.[2]

A. Williamson Ether Synthesis (Generalized Protocol)

This method involves the reaction of a phenoxide with a suitable dihaloalkane.

Step 1: Formation of the Phenoxide. 2-Phenoxyethanol is treated with a strong base, such

as sodium hydride (NaH) or potassium hydroxide (KOH), in an aprotic polar solvent like

dimethylformamide (DMF) or tetrahydrofuran (THF) to generate the corresponding

phenoxide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or

argon) at room temperature.

Step 2: Etherification. Dibromomethane or a similar dihaloalkane is added to the solution of

the phenoxide. The reaction mixture is then heated to reflux for several hours to facilitate the

nucleophilic substitution reaction, forming the ether linkages.[5]

Step 3: Work-up and Purification. After the reaction is complete, the mixture is cooled, and

the solvent is removed under reduced pressure. The residue is then partitioned between an

organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried

over anhydrous sodium sulfate, and concentrated. The crude product is purified by column

chromatography on silica gel to yield pure Bis(phenoxyethoxy)methane.

B. Condensation Reaction (Generalized Protocol)

This approach involves the acid-catalyzed reaction of 2-phenoxyethanol with formaldehyde or a

formaldehyde equivalent.[6]

Step 1: Reaction Setup. Two equivalents of 2-phenoxyethanol and one equivalent of

formaldehyde (or paraformaldehyde) are dissolved in a suitable solvent, such as toluene or

benzene. A catalytic amount of a strong acid, like p-toluenesulfonic acid or sulfuric acid, is

added.[7]

Step 2: Reaction and Water Removal. The reaction mixture is heated to reflux with a Dean-

Stark apparatus to azeotropically remove the water formed during the reaction, driving the
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equilibrium towards the product. The reaction progress can be monitored by thin-layer

chromatography (TLC).[8]

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled and

washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed

by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate

and the solvent is evaporated. The resulting crude product is then purified by vacuum

distillation or column chromatography.

Chemical Reactivity
Nucleophilic Substitution: The ether linkages in Bis(phenoxyethoxy)methane can be

cleaved by strong nucleophiles under harsh acidic or basic conditions.[2]

Dehydrohalogenation: In the presence of a strong base, this compound can participate in the

elimination of hydrogen halides from suitable substrates.[2]

Electrophilic Aromatic Substitution: The phenoxy groups can undergo electrophilic

substitution reactions, such as nitration or halogenation, on the aromatic rings. The alkoxy

group is an activating, ortho-, para-director.

Potential Biological Activity and Signaling Pathways
While no specific biological studies on Bis(phenoxyethoxy)methane have been identified, its

chemical structure, containing phenolic ether moieties, suggests potential for anti-inflammatory

and antioxidant activities. Phenolic compounds are known to interact with various biological

targets and signaling pathways.[9]

Potential Anti-Inflammatory Activity
Phenolic compounds can modulate inflammatory responses by interfering with key signaling

pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase

(MAPK) pathways.[10][11]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is

sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to
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the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the

nucleus and activate the transcription of pro-inflammatory genes.[12] Phenolic compounds may

inhibit this pathway by preventing IκB degradation or by directly inhibiting NF-κB nuclear

translocation.[13]

Caption: Potential inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK family of proteins (including ERK, JNK, and p38) are key regulators of cellular

processes, including inflammation. Extracellular signals activate a cascade of protein kinases

that ultimately leads to the activation of transcription factors, such as AP-1, which regulate the

expression of inflammatory mediators.[14] Phenolic compounds have been shown to inhibit the

phosphorylation and activation of MAPKs.[10]

Caption: Potential modulation of the MAPK signaling cascade.

Potential Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which stem from their

ability to donate a hydrogen atom or an electron to neutralize free radicals. This radical

scavenging activity can help to mitigate oxidative stress, a key factor in many diseases.[2]

Antioxidant Mechanism of Phenolic Compounds

The antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom

from a hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from

causing cellular damage. The resulting phenoxy radical is relatively stable due to resonance

delocalization of the unpaired electron around the aromatic ring.

Caption: General antioxidant mechanism of phenolic compounds.

Conclusion
Bis(phenoxyethoxy)methane is a compound with well-defined physical and chemical

properties and accessible synthetic routes. While its biological activities have not been explicitly

studied, its chemical structure suggests a potential for anti-inflammatory and antioxidant
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effects, common to other phenolic ethers. Further research is warranted to explore these

potential therapeutic applications and to elucidate the specific biological pathways it may

modulate. This guide provides a foundational resource for scientists and researchers interested

in leveraging the properties of Bis(phenoxyethoxy)methane in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b081023#physical-and-chemical-properties-of-bis-
phenoxyethoxy-methane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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